Absolute Stereoselectivity Between (3S)- and (3R)-Citramalyl-CoA Lyases
The enzyme (3S)-citramalyl-CoA lyase (EC 4.1.3.25) shows zero detectable activity with its enantiomer, (3R)-citramalyl-CoA. This is in stark contrast to the (R)-specific lyase (EC 4.1.3.46) from Chloroflexus aurantiacus, which is also completely inactive with the (3S)-form [1].
| Evidence Dimension | Enzyme Activity (Specific Activity) |
|---|---|
| Target Compound Data | (3S)-Citramalyl-CoA: ND (Not Detected) |
| Comparator Or Baseline | (3R)-Citramalyl-CoA: 1.5 ± 0.1 μmol/min/mg protein (with EC 4.1.3.46) |
| Quantified Difference | Absolute stereoselectivity; no cross-activity observed between enantiomers for their respective enzymes. |
| Conditions | In vitro enzyme assay with recombinant R-citramalyl-CoA lyase (α2 dimer) at 55°C, pH 7.0 [2]. |
Why This Matters
For pathway reconstruction, using the incorrect diastereomer will result in a false-negative assay, leading to erroneous conclusions about enzyme function.
- [1] KEGG ENZYME: 4.1.3.25 and 4.1.3.46. View Source
- [2] Friedmann, S., et al. (2007). Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus. Journal of Bacteriology, 189(7), 2906-2914. View Source
